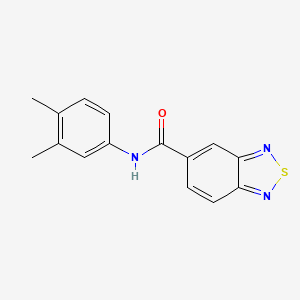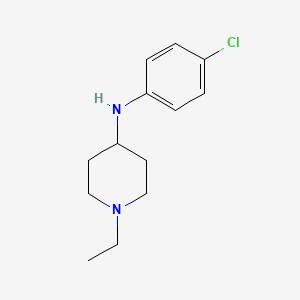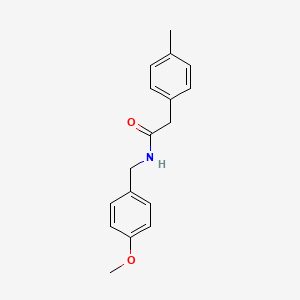
N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide, commonly known as DFP-10825, is a novel compound that has been studied for its potential therapeutic applications. It belongs to the class of acetamide compounds and has a molecular weight of 325.33 g/mol.
作用機序
The mechanism of action of DFP-10825 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In neuroscience, DFP-10825 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the production of pro-inflammatory cytokines and oxidative stress. In oncology, DFP-10825 has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In immunology, DFP-10825 has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of the NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. In neuroscience, DFP-10825 has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and oxidative stress markers, such as malondialdehyde (MDA) and glutathione peroxidase (GSH-Px), in the brain. In oncology, DFP-10825 has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In immunology, DFP-10825 has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β, TNF-α, and interferon-gamma (IFN-γ), and promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β).
実験室実験の利点と制限
DFP-10825 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, there are some limitations to its use, including its high cost and limited availability. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for the study of DFP-10825. In neuroscience, further studies are needed to investigate its potential as a neuroprotective agent in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. In oncology, further studies are needed to investigate its potential as an anti-cancer agent in various types of cancer, such as breast cancer and lung cancer. In immunology, further studies are needed to investigate its potential as an immunomodulatory agent in various autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to optimize its synthesis method and improve its pharmacokinetic and pharmacodynamic properties.
合成法
The synthesis of DFP-10825 involves the reaction of 3,4-difluoroaniline with 2-methylphenol in the presence of acetic anhydride and anhydrous potassium carbonate. The resulting product is then reacted with chloroacetyl chloride in the presence of triethylamine to obtain DFP-10825. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
DFP-10825 has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, DFP-10825 has been shown to have neuroprotective effects by reducing the levels of pro-inflammatory cytokines and oxidative stress markers in the brain. In oncology, DFP-10825 has been studied as a potential anti-cancer agent by inducing apoptosis in cancer cells. In immunology, DFP-10825 has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-10-4-2-3-5-14(10)20-9-15(19)18-11-6-7-12(16)13(17)8-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUCFRMQUANKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-(2-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)
![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)

![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)

![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)

![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)

![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)
